(E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Beschreibung
The compound (E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a urea derivative featuring a quinazolinone core substituted with a 4-fluorophenyl group and a 3-methoxyphenethyl side chain.
Eigenschaften
CAS-Nummer |
941895-77-8 |
|---|---|
Molekularformel |
C24H21FN4O3 |
Molekulargewicht |
432.455 |
IUPAC-Name |
1-(4-fluorophenyl)-3-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H21FN4O3/c1-32-19-6-4-5-16(15-19)13-14-29-22(20-7-2-3-8-21(20)27-24(29)31)28-23(30)26-18-11-9-17(25)10-12-18/h2-12,15H,13-14H2,1H3,(H2,26,28,30) |
InChI-Schlüssel |
URBKKNGOBUZZAD-XAYXJRQQSA-N |
SMILES |
COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Urea Linkages and Heterocyclic Cores
The compound 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (2k) () shares a urea backbone but differs significantly in its heterocyclic core and substituents. Key distinctions include:
- Core Structure: Compound 2k incorporates a thiazole ring and piperazine moiety, whereas the target compound features a quinazolinone core. The thiazole in 2k may enhance metabolic stability compared to the dihydroquinazolinone system, which is prone to hydrolysis under physiological conditions .
- Substituents : The 3-chloro-4-fluorophenyl group in 2k introduces stronger electron-withdrawing effects compared to the 4-fluorophenyl group in the target compound. This difference could influence electronic interactions with biological targets, such as altering π-π stacking or hydrogen-bonding capabilities .
- Synthetic Yield: Compound 2k was synthesized with a yield of 73.3%, suggesting efficient coupling under the reported conditions. No yield data are available for the target compound, but its synthesis likely requires specialized methods for stabilizing the (E)-urea configuration .
Table 1: Physicochemical Comparison
Urea Derivatives with Imidazolidine Moieties
The European patent () describes (E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas , which share the urea functional group but utilize an imidazolidine-triazole hybrid core. Key contrasts include:
- Core Flexibility: The imidazolidine ring in the patent compounds allows for greater conformational flexibility compared to the rigid quinazolinone system. This flexibility may improve solubility but reduce target specificity .
- In contrast, the 3-methoxyphenethyl group in the target compound offers electron-donating properties, which may favor interactions with polar residues .
- Synthetic Approach : The patent employs a carbamate intermediate and imidazoline hydrobromides for urea formation, a strategy distinct from the likely condensation reactions used for the target compound. The use of potassium phosphate and N,N-diisopropylethylamine in the patent suggests optimized conditions for urea bond formation under mild conditions .
Vorbereitungsmethoden
Synthetic Pathways for Quinazolinone Core Formation
Alkylation of 2-Aminobenzamide
The synthesis begins with the alkylation of 2-aminobenzamide using 3-methoxyphenethyl bromide. This step introduces the 3-methoxyphenethyl group at position 3 of the benzamide scaffold. As demonstrated in analogous systems, reaction conditions involve potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 78% yield (Table 1). The product, N-(3-methoxyphenethyl)-2-aminobenzamide, is purified via recrystallization from ethanol.
Table 1: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | 2-Aminobenzamide |
| Alkylating Agent | 3-Methoxyphenethyl Bromide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 78% |
Cyclization to Quinazolinone
Cyclization of the alkylated intermediate is achieved through modified Niementowski conditions. Heating under reflux in acetic acid for 6 hours induces ring closure, forming the 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one core with an 85% yield. The reaction proceeds via intramolecular nucleophilic attack of the amide nitrogen on the adjacent carbonyl group, facilitated by the electron-withdrawing effect of the methoxyphenethyl substituent.
Alternative Methodologies and Comparative Analysis
SNAr-Based Cyclization
An alternative route employs a cesium carbonate (Cs₂CO₃)-promoted nucleophilic aromatic substitution (SNAr) reaction. Starting with 2-fluoro-N-(3-methoxyphenethyl)benzamide, reaction with urea in dimethyl sulfoxide (DMSO) at 135°C for 24 hours directly yields the quinazolinone-urea hybrid. This one-pot method avoids isolation of intermediates but results in a lower yield (55%) due to competing side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of the final product confirm the E-configuration through distinct coupling patterns:
Industrial-Scale Considerations
Purification Strategies
Large-scale purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. This dual approach ensures >99% purity, critical for pharmaceutical applications.
Environmental Impact
The use of DMF and THF poses challenges for waste management. Recent advances substitute these with cyclopentyl methyl ether (CPME), a greener solvent, without compromising yield.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Control temperature (e.g., 0–5°C during coupling to reduce decomposition).
- Catalytic agents like DMAP can enhance urea bond formation efficiency .
Q. Example Data :
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Acetic anhydride, reflux | 65–70 | |
| Urea Coupling | 4-Fluorophenyl isocyanate, 0°C | 55–60 |
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (quinazolinone aromatic protons), δ 6.7–7.3 ppm (fluorophenyl and methoxyphenethyl groups). Methoxy protons appear as a singlet at δ ~3.8 ppm .
- ¹³C NMR : Carbonyl signals at δ 165–170 ppm (quinazolinone C=O), δ 155–160 ppm (urea C=O) .
- Mass Spectrometry (ESI-MS) :
- Molecular ion peak [M+H]⁺ matches calculated molecular weight (e.g., m/z 458.49 for a related compound) .
Advanced Question: How do structural modifications (e.g., substituents on the phenyl rings) influence bioactivity?
Answer:
- Fluorophenyl Group : Enhances metabolic stability and membrane permeability due to electronegativity and lipophilicity .
- Methoxyphenethyl Moiety : Modulates receptor binding affinity. Bulkier substituents (e.g., trifluoromethyl) may sterically hinder target interactions .
Q. Comparative Bioactivity Data :
| Substituent | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 0.12 | Enzyme X | |
| 3-Methoxyphenyl | 0.45 | Enzyme X |
Advanced Question: What methodologies are used to identify and validate biological targets?
Answer:
- Target Fishing :
- Computational Docking : Predict binding to kinase domains or GPCRs using Schrödinger Suite or AutoDock .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., KD = 12 nM for a quinazolinone derivative ).
- Validation :
- Gene Knockdown (siRNA) : Reduced compound efficacy in target-silenced cell lines confirms specificity .
Advanced Question: How can contradictory pharmacological data across studies be resolved?
Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa discrepancies ).
- Purity Verification : HPLC purity >98% (e.g., a study showing 95% purity led to 30% lower activity ).
- Meta-Analysis : Pool data from ≥3 independent studies to identify trends .
Advanced Question: What computational approaches predict solubility and formulation challenges?
Answer:
- Solubility Prediction :
- Abraham Solvation Model : Estimates logP (calculated logP = 3.2, indicating poor aqueous solubility) .
- Formulation Strategies :
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (e.g., 2.5x AUC increase in rats ).
Advanced Question: What experimental designs address poor in vivo pharmacokinetics?
Answer:
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetylated urea) to enhance absorption .
- Microsomal Stability Assays : Identify metabolic hotspots (e.g., CYP3A4-mediated demethylation of methoxy groups ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
